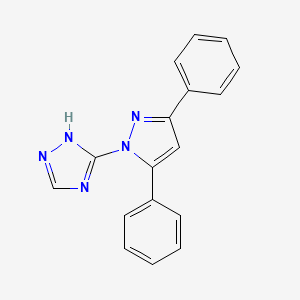
5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole typically involves the reaction of 3,5-diphenylpyrazole with 1,2,4-triazole under specific conditions. One common method includes the use of thiosemicarbazide and dibenzoyl-methane, catalyzed by hydrochloric acid, under conventional heating or microwave irradiation . This method yields products of high purity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its antihyperlipidemic activity, showing potential in reducing cholesterol levels.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, thereby reducing cholesterol levels . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
3,5-diphenylpyrazole: Shares the pyrazole ring but lacks the triazole moiety.
1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole is unique due to the combination of both pyrazole and triazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
5381-12-4 |
|---|---|
分子式 |
C17H13N5 |
分子量 |
287.32 g/mol |
IUPAC名 |
5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H13N5/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)22(21-15)17-18-12-19-20-17/h1-12H,(H,18,19,20) |
InChIキー |
DEYVKAAUAUIAMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=NC=NN3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14746312.png)
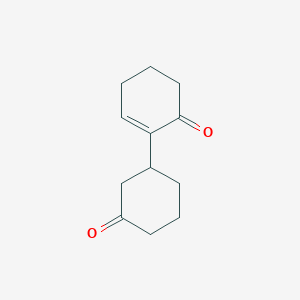

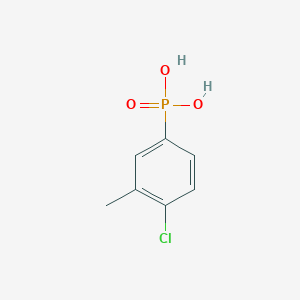
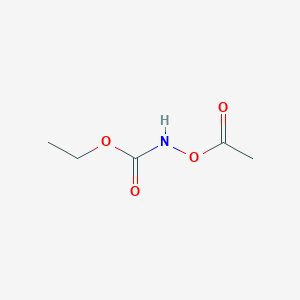
![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
![4-Oxatricyclo[3.2.1.0~3,6~]octane](/img/structure/B14746332.png)
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)
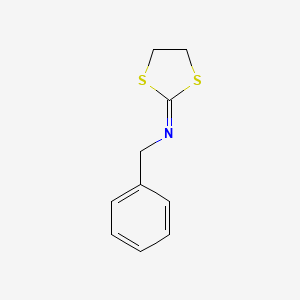
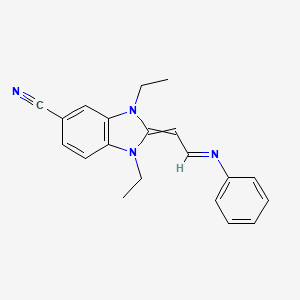
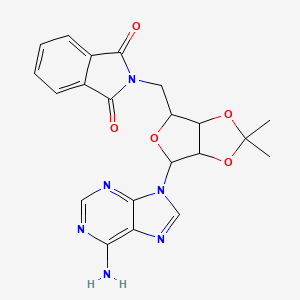
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)

![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
